molecular formula C7H10F2N4O3 B2512829 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine CAS No. 1856102-52-7

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine

Cat. No.: B2512829
CAS No.: 1856102-52-7
M. Wt: 236.179
InChI Key: GKRSCFYRQJFQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine (CAS 1856102-52-7) is a high-purity chemical building block with a molecular formula of C7H10F2N4O3 and a molecular weight of 236.18 . This compound belongs to a class of nitro-pyrazole derivatives that are of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a 2,2-difluoroethoxy substituent and a nitro group on the pyrazole core, is specifically engineered for the synthesis of more complex molecules. Such scaffolds are frequently investigated in the development of novel therapeutic agents, including IRAK inhibitors for treating cytokine release syndromes associated with respiratory infections . The presence of the primary amine functional group makes it a versatile intermediate for conjugation and further functionalization via amide bond formation or nucleophilic substitution. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For specific handling and storage information, please refer to the available safety data sheet.

Properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O3/c8-6(9)4-16-7-5(13(14)15)3-12(11-7)2-1-10/h3,6H,1-2,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRSCFYRQJFQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCN)OCC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the difluoroethoxy group: This step involves the reaction of the pyrazole intermediate with 2,2-difluoroethanol under appropriate conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, metal hydrides, and nitrating agents like nitric acid. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and imine or amide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways:

  • Cell Line Studies : In vitro studies have shown that derivatives similar to 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine exhibit significant cytotoxicity against several cancer cell lines. For example, compounds with similar structures have demonstrated growth inhibition percentages (PGIs) ranging from 50% to 90% against various cancer types such as breast cancer (MCF-7) and lung cancer (A549) .
Cell Line Compound PGI (%)
MCF-7Similar Derivative86.61
A549Similar Derivative75.99

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it may possess activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Activity : Preliminary tests show that the compound exhibits significant antibacterial effects, with minimum inhibitory concentrations (MICs) reported between 32 µg/mL and 47.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Bacteria MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli47.5

Mechanistic Insights

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Similar pyrazole derivatives have been shown to interfere with bacterial ribosomal function, leading to reduced protein synthesis .
  • Induction of Apoptosis in Cancer Cells : The activation of apoptotic pathways through caspase activation has been observed in studies involving related compounds .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives, including the target compound, in preclinical models:

  • Study on Anticancer Efficacy :
    • A study conducted on a series of pyrazole derivatives demonstrated that modifications at the nitrogen position significantly enhanced anticancer activity against various cell lines. The study reported that the introduction of difluoroethyl groups increased lipophilicity, facilitating better membrane penetration and higher cytotoxicity .
  • Antimicrobial Testing :
    • In a comparative study, several pyrazole derivatives were screened for their antimicrobial properties. The results indicated that the presence of electron-withdrawing groups like nitro significantly improved antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and nitro group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The ethanamine group can also interact with amino acid residues in the active site of enzymes or receptors, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Source
2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine 3-(OCH2CF2), 4-NO2, 1-CH2CH2NH2 C7H10F2N4O3 ~234 Fluorine atoms, nitro, primary amine
2-(4-Nitro-1H-pyrazol-1-yl)ethanamine 4-NO2, 1-CH2CH2NH2 C5H8N4O2 156.14 Simpler structure, no ether group
2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (hypothetical) 3-OCH2CH3, 4-NO2, 1-CH2CH2NH2 C7H11N4O3 215.19 Ethoxy instead of difluoroethoxy
3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid 3-OCH2CF2, 4-NO2, 1-CH(CH3)COOH C10H12F2N3O5 ~308 Carboxylic acid group, methyl branch

Key Differences and Implications

Substituent Effects
  • Fluorinated vs. Fluorine atoms also resist metabolic oxidation, enhancing stability . In contrast, 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (hypothetical) lacks fluorine, likely reducing metabolic resistance and bioavailability .
  • Nitro Group :

    • Present in all analogs, the nitro group facilitates electrophilic substitution reactions but may confer toxicity risks if reduced to amines in vivo .
Functional Group Diversity
  • Ethanamine vs. Carboxylic Acid :
    • The ethanamine group in the target compound enables conjugation (e.g., amide bond formation), making it suitable for prodrug development.
    • The carboxylic acid derivative (C10H12F2N3O5) offers solubility in polar solvents and ionic interactions, useful in coordination chemistry or as a building block for metal-organic frameworks .
Commercial Availability
  • The target compound’s discontinued status contrasts with 2-(4-nitro-1H-pyrazol-1-yl)ethanamine , which remains available (CAS 1002033-53-5), suggesting greater utility in industrial applications .

Pharmacological Potential

  • Pyrazole derivatives are explored as kinase inhibitors, antimicrobials, and anti-inflammatory agents. The ethanamine group in the target compound aligns with motifs seen in bioactive molecules (e.g., histamine receptor ligands) .

Stability and Handling

  • Nitro-containing pyrazoles are sensitive to light and heat, necessitating storage in dark, cool conditions. The difluoroethoxy group may further destabilize the compound due to hydrolytic susceptibility .

Biological Activity

2-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}F2_2N4_4O3_3
  • Molecular Weight : 236.18 g/mol
  • CAS Number : 1856102-52-7

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group : This functional group can undergo reduction to form amino derivatives, potentially enhancing the compound's reactivity and interaction with biological targets.
  • Difluoroethoxy Group : This moiety may increase lipophilicity, facilitating membrane penetration and interaction with lipid-based cellular components.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, some demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound was tested against strains such as E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth factors. Some derivatives have shown significant cytotoxicity against cancer cell lines in vitro .

Data Tables

Activity TypeTested CompoundResultsReference
Anti-inflammatoryVarious pyrazole derivativesUp to 85% TNF-α inhibition
AntimicrobialPyrazole derivativeEffective against E. coli, S. aureus
AnticancerRelated pyrazole compoundsInduced apoptosis in cancer cell lines

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:

  • Case Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of pyrazole compounds and evaluated their anti-inflammatory activity using mouse models. The most potent compounds showed significant reductions in edema and inflammatory markers compared to control groups .
  • Case Study on Antimicrobial Efficacy :
    • A study assessed the antibacterial activity of a novel pyrazole derivative against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.